molecular formula C24H24N2O5S B2948667 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 922136-97-8

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2948667
CAS No.: 922136-97-8
M. Wt: 452.53
InChI Key: CDABNBFQERYWBA-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[b,f][1,4]oxazepine core, which is a seven-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of sulfonamide and methoxy groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Oxidation to Form the Ketone:

    Sulfonamide Formation: The final step involves the reaction of the oxazepine derivative with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Hydroxylated or carbonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound’s sulfonamide group suggests potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonamide-containing substrates. It may also exhibit antimicrobial properties due to the presence of the sulfonamide moiety.

Medicine

In medicine, the compound could be investigated for its potential as a therapeutic agent. The dibenzo[b,f][1,4]oxazepine core is structurally related to compounds with known pharmacological activities, such as antipsychotic and antidepressant drugs.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the oxazepine and sulfonamide groups.

Mechanism of Action

The mechanism of action of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The oxazepine core may interact with receptor proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepine: The parent structure without the ethyl, oxo, and sulfonamide groups.

    Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different core structures.

    Methoxybenzenesulfonamides: Compounds with the same sulfonamide and methoxy groups but different heterocyclic cores.

Uniqueness

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is unique due to the combination of its dibenzo[b,f][1,4]oxazepine core with the sulfonamide and methoxy groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-5-26-19-8-6-7-9-21(19)31-20-11-10-17(14-18(20)24(26)27)25-32(28,29)23-13-16(3)15(2)12-22(23)30-4/h6-14,25H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDABNBFQERYWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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